molecular formula C20H24N2O3S B1669934 脱アセチルジルトアゼム CAS No. 42399-40-6

脱アセチルジルトアゼム

カタログ番号 B1669934
CAS番号: 42399-40-6
分子量: 372.5 g/mol
InChIキー: NZHUXMZTSSZXSB-MOPGFXCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deacetyldiltiazem is a metabolite of Diltiazem . Diltiazem is a calcium ion cellular influx inhibitor, also known as a slow channel blocker or calcium antagonist . It is used for the management of Prinzmetal variant angina and chronic stable angina .


Synthesis Analysis

Diltiazem is metabolized to Deacetyldiltiazem predominantly in the liver . The metabolism in the small intestine, kidney, or blood pool is negligible compared with that in the liver . A study has shown that uranyl nitrate-induced acute renal failure (UN-ARF) increased the in vitro hepatic clearance of Diltiazem .


Molecular Structure Analysis

The empirical formula of Deacetyldiltiazem is C20H24N2O3S · HCl . It has a molecular weight of 408.94 .


Chemical Reactions Analysis

Diltiazem is metabolized into its major metabolites such as Deacetyldiltiazem in plasma . The metabolite ratio of Diltiazem to Deacetyldiltiazem was found to be significantly decreased in mild and medium folate-induced renal failure rabbits .


Physical And Chemical Properties Analysis

Deacetyldiltiazem has a density of 1.2±0.1 g/cm3, a boiling point of 596.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 93.5±3.0 kJ/mol and a flash point of 314.8±30.1 °C .

科学的研究の応用

薬物動態と代謝

脱アセチルジルトアゼムは、カルシウムチャネルブロッカーであるジルチアゼムの代謝産物です . ある研究では、ヒト血漿中のジルチアゼムとその代謝産物(脱アセチルジルトアゼムを含む)を定量化する、感度が高く選択的な液体クロマトグラフィー質量分析法(LCMS/MS)を開発しました . この方法を用いて、脱アセチルジルトアゼムの薬物動態と代謝を理解することができます .

創薬

脱アセチルジルトアゼムの種特異的な代謝は、創薬に活用できます。 例えば、ラットに使用する薬物では、脱アセチルジルトアゼムの代謝を理解することで、薬効と安全性を最適化することができます .

生化学研究

ヒト血漿中の脱アセチルジルトアゼムを定量化できることは、生化学研究に役立ちます . 例えば、体内でのジルチアゼムの代謝を理解するのに役立ち、分子レベルでの薬物の働きを明らかにするのに役立ちます .

臨床薬理学

脱アセチルジルトアゼムの代謝を理解することは、臨床薬理学において重要な意味を持ちます。 例えば、患者がジルチアゼムにどのように反応するかを予測するのに役立ち、投薬量の決定に役立ちます .

毒性学

毒性学では、脱アセチルジルトアゼムの代謝を理解することで、ジルチアゼムの潜在的な毒性を予測することができます。 脱アセチルジルトアゼムが毒性を持つことが判明した場合、ジルチアゼムも特に脱アセチルジルトアゼムを生成する種では毒性を持つ可能性があります .

作用機序

Target of Action

Deacetyldiltiazem, a metabolite of Diltiazem , primarily targets calcium channels in the body . These channels play a crucial role in regulating the influx of calcium ions into cardiac and vascular smooth muscle during depolarization .

Mode of Action

Deacetyldiltiazem works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This action is similar to other calcium channel blockers such as nifedipine and verapamil . Compared to these drugs, deacetyldiltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Biochemical Pathways

It is known that the compound’s action on calcium channels can influence various downstream effects, including the relaxation of vascular smooth muscle and the reduction of peripheral vascular resistance .

Pharmacokinetics

The pharmacokinetics of deacetyldiltiazem have been studied in animal models . The formation of deacetyldiltiazem was found to increase linearly with time up to 60 minutes and with protein content up to 7.8 mg . The apparent Km and Vmax values were calculated to be 0.17 X 10(-3) M and 0.013 µmol/mg of protein/min, respectively .

Result of Action

The primary result of deacetyldiltiazem’s action is the relaxation of vascular smooth muscle and the resultant decrease in peripheral vascular resistance . This leads to its therapeutic effects in the management of conditions such as hypertension and chronic stable angina .

Action Environment

The action of deacetyldiltiazem can be influenced by various environmental factors. For instance, certain compounds can inhibit the enzymatic hydrolysis of diltiazem, thereby affecting the formation of deacetyldiltiazem . Additionally, in vivo pretreatment with certain substances, such as phenobarbital, can increase the in vitro deacetyldiltiazem deacetylase activity .

生化学分析

Biochemical Properties

Deacetyldiltiazem interacts with various enzymes and proteins within biochemical reactions . It is metabolized in the liver via several pathways, with deacetylation being one of the primary degradation steps . The enzymes responsible for this process have not been fully identified .

Cellular Effects

Deacetyldiltiazem has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Deacetyldiltiazem involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Deacetyldiltiazem’s demethylation is catalyzed by cytochrome P450 2D6 and 3A4 .

Temporal Effects in Laboratory Settings

The effects of Deacetyldiltiazem change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Deacetyldiltiazem vary with different dosages in animal models . The area under the curve ratio of Deacetyldiltiazem to Diltiazem after oral dosing with Diltiazem in rats was sevenfold higher than in humans

Metabolic Pathways

Deacetyldiltiazem is involved in several metabolic pathways, including interactions with enzymes or cofactors . It is metabolized in the liver by several pathways; deacetylation, N-demethylation, and O-demethylation are the primary degradation steps .

Transport and Distribution

Deacetyldiltiazem is transported and distributed within cells and tissues . The entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881093
Record name Desacetyl diltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deacetyldiltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

42399-40-6
Record name Deacetyldiltiazem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42399-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetyldiltiazem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetyl diltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEACETYLDILTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849UT193YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deacetyldiltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deacetyldiltiazem
Reactant of Route 2
Reactant of Route 2
Deacetyldiltiazem
Reactant of Route 3
Reactant of Route 3
Deacetyldiltiazem
Reactant of Route 4
Reactant of Route 4
Deacetyldiltiazem
Reactant of Route 5
Reactant of Route 5
Deacetyldiltiazem
Reactant of Route 6
Reactant of Route 6
Deacetyldiltiazem

Q & A

Q1: How is Deacetyldiltiazem formed in the body?

A1: Deacetyldiltiazem is formed through the deacetylation of Diltiazem. This metabolic process primarily occurs in the liver but can also occur in extrahepatic tissues like the intestines [, ].

Q2: What enzyme is primarily responsible for the deacetylation of Diltiazem?

A2: Research has identified Carboxylesterase 2a (Ces2a) as the primary enzyme responsible for Diltiazem deacetylation, specifically in rats. This finding highlights a significant species difference, as human, monkey, dog, and mouse tissues lack this specific enzyme activity [, , , ].

Q3: Does food intake affect the bioavailability of Diltiazem and Deacetyldiltiazem?

A3: Studies have shown that food does not significantly influence the bioavailability of Diltiazem or its metabolites, including Deacetyldiltiazem, regardless of whether the drug is administered as a conventional tablet or a slow-release formulation [].

Q4: How does grapefruit juice consumption affect Diltiazem bioavailability?

A4: Unlike some dihydropyridine calcium channel blockers, grapefruit juice does not appear to significantly affect the bioavailability of Diltiazem. This finding suggests that factors beyond cytochrome P450 metabolism, which is inhibited by grapefruit juice, contribute to Diltiazem bioavailability [].

Q5: Does chronic Diltiazem administration influence its own metabolism?

A5: Yes, chronic Diltiazem administration can impair its own metabolism. Studies in rabbits demonstrated that chronic intrauterine exposure to Diltiazem significantly reduced Deacetyldiltiazem formation in offspring, particularly in liver, lung, and brain tissues [].

Q6: What is the impact of renal impairment on Diltiazem and Deacetyldiltiazem pharmacokinetics?

A6: In patients undergoing continuous ambulatory peritoneal dialysis, Diltiazem pharmacokinetic parameters, including those of Deacetyldiltiazem, were comparable to those observed in healthy volunteers and patients with end-stage renal disease. This suggests that dosage adjustments may not be necessary for individuals with renal impairment [].

Q7: Does Deacetyldiltiazem possess pharmacological activity?

A7: Yes, Deacetyldiltiazem exhibits pharmacological activity, although its potency may be lower than that of Diltiazem. [, ]

Q8: What analytical methods are commonly used to measure Diltiazem and Deacetyldiltiazem concentrations?

A8: High-performance liquid chromatography (HPLC) is widely employed to measure Diltiazem and its metabolites, including Deacetyldiltiazem, in various biological samples [, , ]. Gas chromatography (GC) methods have also been developed for this purpose [, ].

Q9: Do histamine H2-receptor antagonists influence Diltiazem and Deacetyldiltiazem pharmacokinetics?

A9: Co-administration of Cimetidine, a histamine H2-receptor antagonist, has been shown to significantly increase Diltiazem and Deacetyldiltiazem plasma levels. While Ranitidine, another H2-receptor antagonist, also exhibited this effect, it was not statistically significant [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。